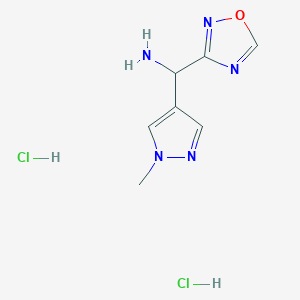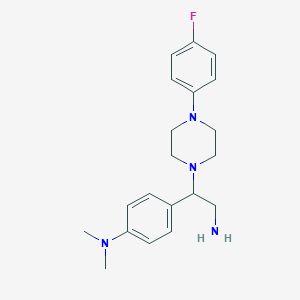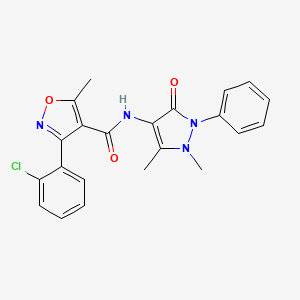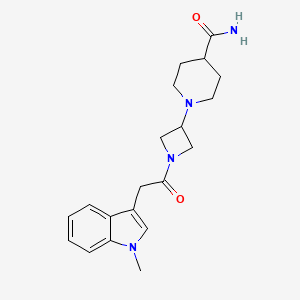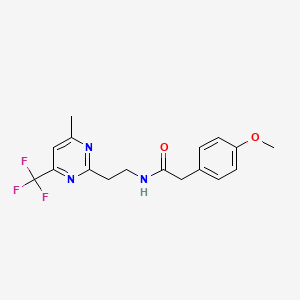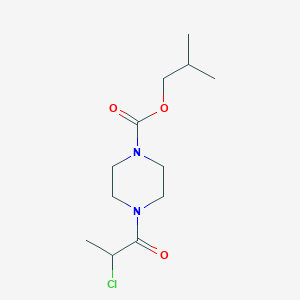
SC-VC-Pab-mmae
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-VC-Pab-mmae, also known as valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E, is a synthetic antineoplastic agent. It is a potent antimitotic drug derived from peptides found in marine shell-less mollusks called dolastatins. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The unique structure of this compound allows it to be linked to monoclonal antibodies, directing the cytotoxic agent specifically to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-VC-Pab-mmae involves several key steps:
Preparation of the Linker: The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker is synthesized through a series of chemical reactions involving the coupling of valine and citrulline, followed by the attachment of the p-aminobenzylcarbamate group.
Conjugation with Monomethyl Auristatin E: The VC-PAB linker is then conjugated to monomethyl auristatin E (MMAE) using a maleimide-activated reaction. .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of the linker and the cytotoxic agent, followed by their conjugation under controlled conditions. The process includes purification steps such as hydrophobic interaction chromatography and mass spectrometry to ensure the final product’s purity and potency .
Chemical Reactions Analysis
Types of Reactions
SC-VC-Pab-mmae undergoes several types of chemical reactions:
Reduction: The disulfide bonds in the monoclonal antibody are reduced to free thiols, which then react with the maleimide-activated linker.
Substitution: The maleimide group in the linker undergoes a nucleophilic substitution reaction with the thiol groups in the antibody.
Common Reagents and Conditions
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfide bonds in the antibody.
Conjugation Conditions: The conjugation reaction is typically carried out in a buffered solution at a slightly acidic pH to ensure optimal reactivity of the maleimide group.
Major Products Formed
The primary product formed from these reactions is the antibody-drug conjugate, where the this compound is covalently linked to the monoclonal antibody. This conjugate exhibits high stability and targeted cytotoxicity .
Scientific Research Applications
SC-VC-Pab-mmae has a wide range of scientific research applications:
Chemistry: It is used in the development of novel ADCs for targeted drug delivery.
Biology: The compound is employed in studies investigating the mechanisms of cell division and apoptosis.
Medicine: this compound is a key component in the treatment of various cancers, including lymphomas and solid tumors. .
Industry: The compound is utilized in the pharmaceutical industry for the production of ADCs and other targeted therapies
Mechanism of Action
SC-VC-Pab-mmae exerts its effects through the following mechanism:
Targeting Cancer Cells: The monoclonal antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization and Cleavage: Once bound, the ADC is internalized by the cancer cell, where the VC-PAB linker is cleaved by lysosomal enzymes such as cathepsin.
Release of MMAE: The cleavage of the linker releases the MMAE, which then inhibits cell division by blocking the polymerization of tubulin, leading to cell death
Comparison with Similar Compounds
SC-VC-Pab-mmae is compared with other similar compounds such as:
Maytansinoid-based ADCs: These ADCs use maytansinoid as the cytotoxic agent and have different linkers.
Other Auristatin-based ADCs: Compounds like MC-VC-PAB-MMAE also use auristatin as the cytotoxic agent but may have different linker structures, affecting their efficacy and safety
Similar Compounds
MC-VC-PAB-MMAE: Another auristatin-based ADC with a similar linker structure.
Maytansinoid-based ADCs: These ADCs use maytansinoid as the cytotoxic agent and have different linker structures
This compound stands out due to its unique linker structure, which provides high stability and targeted cytotoxicity, making it a valuable compound in the development of targeted cancer therapies.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H105N11O17/c1-15-42(8)59(50(93-13)37-54(83)78-36-22-26-49(78)61(94-14)43(9)62(86)71-44(10)60(85)46-23-17-16-18-24-46)76(11)66(90)57(40(4)5)75-65(89)58(41(6)7)77(12)68(92)95-38-45-29-31-47(32-30-45)72-63(87)48(25-21-35-70-67(69)91)73-64(88)56(39(2)3)74-51(80)27-19-20-28-55(84)96-79-52(81)33-34-53(79)82/h16-18,23-24,29-32,39-44,48-50,56-61,85H,15,19-22,25-28,33-38H2,1-14H3,(H,71,86)(H,72,87)(H,73,88)(H,74,80)(H,75,89)(H3,69,70,91)/t42-,43+,44+,48-,49-,50+,56-,57-,58-,59-,60+,61+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJRSUDQDOZEEX-SBEKVBMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H105N11O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
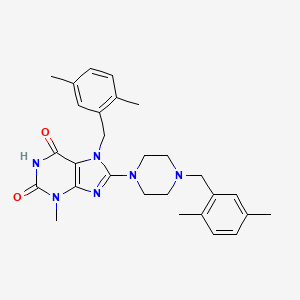
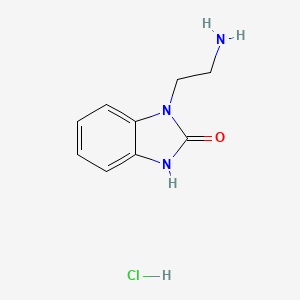
![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)
![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)
![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)
![N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2580576.png)
![1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B2580578.png)
![4-(dimethylamino)-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2580580.png)
